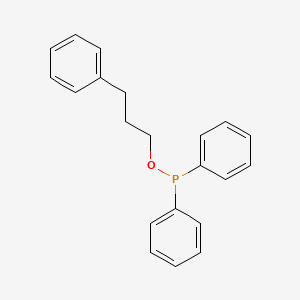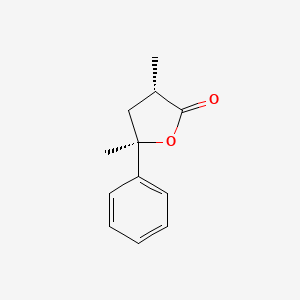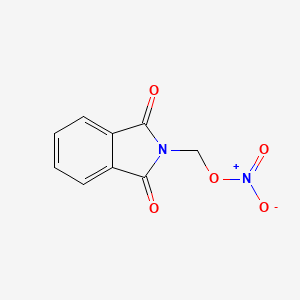
(1,3-Dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl nitrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate is a chemical compound that belongs to the class of phthalimides These compounds are characterized by a 1,3-dioxoisoindoline moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate typically involves the reaction of phthalimide with methyl nitrate under specific conditions. One common method involves the use of a base to facilitate the reaction. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound available for various applications in research and industry .
Analyse Chemischer Reaktionen
Types of Reactions
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield phthalic acid derivatives, while reduction can produce phthalimidine derivatives .
Wissenschaftliche Forschungsanwendungen
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A parent compound with similar structural features.
N-Phthalylglycyl chloride: Another phthalimide derivative with different functional groups.
Methyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate: A similar compound with an acetate group instead of a nitrate group.
Uniqueness
(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl nitrate is unique due to its nitrate functional group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other phthalimide derivatives may not be suitable .
Eigenschaften
CAS-Nummer |
208332-52-9 |
|---|---|
Molekularformel |
C9H6N2O5 |
Molekulargewicht |
222.15 g/mol |
IUPAC-Name |
(1,3-dioxoisoindol-2-yl)methyl nitrate |
InChI |
InChI=1S/C9H6N2O5/c12-8-6-3-1-2-4-7(6)9(13)10(8)5-16-11(14)15/h1-4H,5H2 |
InChI-Schlüssel |
YMLWSLNPDWEKNG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CO[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Methoxymethoxy)-2-[4-(methoxymethoxy)phenyl]-1H-indole](/img/structure/B14258182.png)
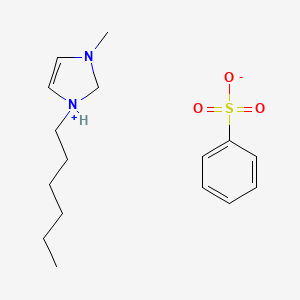
![4-Methylidene-2-{4-[(4-methylphenyl)sulfanyl]phenyl}-2-phenyl-1,3-dioxolane](/img/structure/B14258188.png)
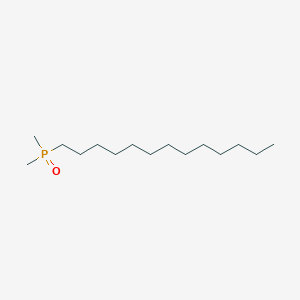
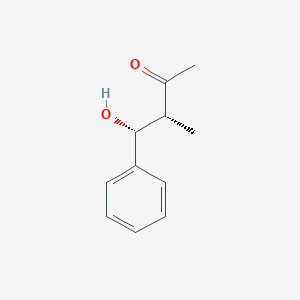
![4-[(E)-(4-Aminonaphthalen-1-yl)diazenyl]-1-pentadecylpyridin-1-ium bromide](/img/structure/B14258204.png)
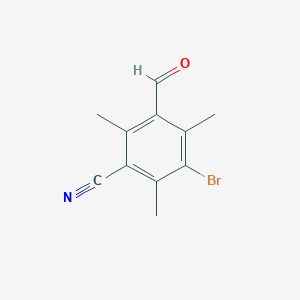
![2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-3-yl)ethan-1-ol](/img/structure/B14258209.png)
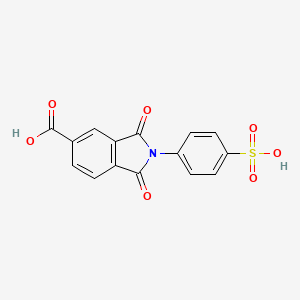
![5-(Benzyloxy)-2-{[(naphthalen-2-yl)sulfanyl]methyl}-1H-indole](/img/structure/B14258225.png)
![1-[2-(But-3-en-1-yl)oxiran-2-yl]-N-(2-phenylaziridin-1-yl)methanimine](/img/structure/B14258227.png)

